![molecular formula C13H14N2O2S B2452576 [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 929813-74-1](/img/structure/B2452576.png)
[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the empirical formula C10H8N2O2S . It has a molecular weight of 220.25 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isOC(=O)Cc1csc(n1)-c2ccccn2 . This indicates that the compound contains a carboxylic acid group (OC(=O)) attached to a thiazole ring (c1csc(n1)) which is further connected to a pyridine ring (c2ccccn2). Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学的研究の応用
Aldose Reductase Inhibition
- [2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid analogs have shown significant pharmacological activities, particularly as aldose reductase inhibitors, which are useful in treating diabetic complications. A study highlights the potency of similar compounds as inhibitors of aldose reductase, with potential applications in clinical settings (Kučerová-Chlupáčová et al., 2020).
Antimicrobial and Antifungal Properties
- Research indicates that derivatives of this compound exhibit antimicrobial and antifungal properties. For instance, certain derivatives prepared as potential antifungal agents have been evaluated for their effects against fungal species (Doležel et al., 2009).
Anti-Inflammatory and Analgesic Activities
- Compounds structurally related to this compound have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory and analgesic activities (Koz’minykh et al., 2004).
Superoxide Scavenging and Antiinflammatory Agents
- Some derivatives of this compound were synthesized and evaluated for their superoxide scavenging activity and potential as antiinflammatory agents, though the in vivo efficacy varied (Maxwell et al., 1984).
Potential in Diabetes Treatment
- Derivatives of this compound have been synthesized and evaluated for their role as anti-diabetic agents, showing promise in enzyme inhibition studies (Abbasi et al., 2020).
Angiotensin II Receptor Antagonists
- A study on derivatives of this compound suggests potential as angiotensin II receptor antagonists, indicating possible applications in treating hypertension and cardiac conditions (Drapak et al., 2019).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements include P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P501 - Dispose of contents/container in accordance with local/regional/national/international regulations .
特性
IUPAC Name |
2-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-3-10-6-9(4-5-14-10)13-15-11(8-18-13)7-12(16)17/h4-6,8H,2-3,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNMUQOPDXXTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

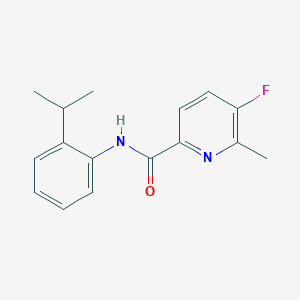
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)

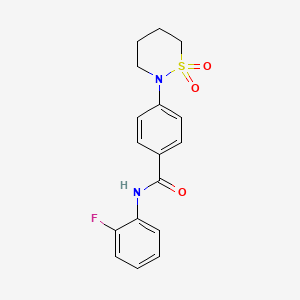
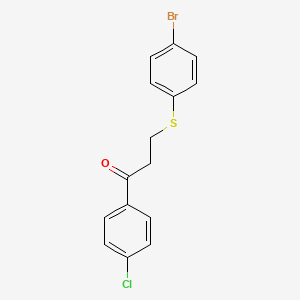
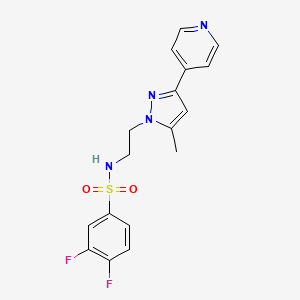
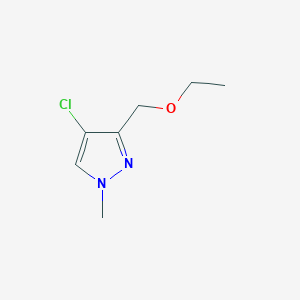
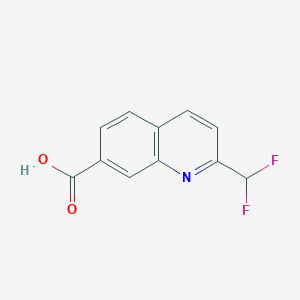
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)
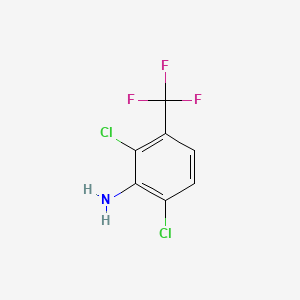
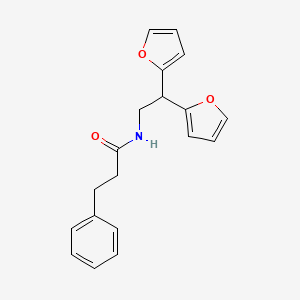
![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)
![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)